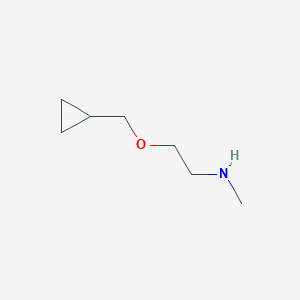![molecular formula C16H10Cl2N2O3 B1328199 3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid CAS No. 1089342-78-8](/img/structure/B1328199.png)
3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid is a derivative within the class of pyrido[1,2-a]pyrimidines, which are fused heterocyclic compounds. These compounds are of interest due to their potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers discuss related structures and their synthesis, which can provide insights into the possible properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, involves the preparation of carboxylic acid derivatives that have shown antiallergenic activity . The synthesis of these compounds typically involves the reaction of acyl pyruvates with electron-rich amino heterocycles, followed by hydrolysis of the ester to yield the carboxylic acid . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrido[1,2-a]pyrimidines is characterized by a fused ring system that combines the pyridine and pyrimidine rings. This structure is likely to influence the electronic and steric properties of the compound, affecting its reactivity and interaction with biological targets. The presence of substituents, such as the 3,4-dichlorobenzyl group, would further modify these properties, potentially enhancing the compound's biological activity or altering its pharmacokinetic profile .
Chemical Reactions Analysis
Compounds within the pyrido[1,2-a]pyrimidine class can undergo standard combinatorial transformations, including amide coupling and esterification . These reactions are useful for the modification of the core structure to generate a variety of derivatives with different properties. The presence of the carboxylic acid group in the compound of interest suggests that it could also participate in such transformations, allowing for the synthesis of a range of analogs.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have been shown to exhibit oral activity and inhibit histamine release and allergen-induced bronchospasm . These properties suggest that the compound may have good bioavailability and could act as an antiallergic agent. The dichlorobenzyl substituent could also influence the lipophilicity and stability of the compound, affecting its absorption and metabolism.
科学的研究の応用
Synthesis and Structural Analysis
General Synthesis and Chemical Structure : The compound has been synthesized through various methods, such as the condensation of methyl tetrahydro-4-oxo-3-thiophenecarboxylate with 6-aminonicotinic acid, leading to similar pyrido[1,2-a]pyrimidine derivatives. These syntheses contribute to the understanding of its chemical structure and potential reactivity (Connor, Sorenson, Tinney, Cetenko, & Kerbleski, 1982).
Crystal Structure Analysis : The title compound, as an important intermediate in the synthesis of biologically active heterocyclic compounds, has been characterized through techniques like X-ray crystallography. This analysis is crucial for understanding its spatial structure and potential interactions, especially in pharmacological contexts (Zhang, Huang, Cai, Xu, & Sun, 2013).
Biological Activity and Applications
Potential Antiallergic Properties : Some derivatives of pyrido[1,2-a]pyrimidine have been synthesized with potential antiallergic properties. For instance, compounds with substitutions in the pyrido[1,2-a]pyrimidine ring have displayed enhanced antiallergic activity in various tests, indicating its potential therapeutic applications (Hermecz, Breining, Vasvári-Debreczy, Horváth, Meszaros, Bitter, Devos, & Rodriguez, 1983).
Antiviral Activity : Some derivatives, particularly dialkylaminoalkylamides of pyrido[1,2-a]pyrimidine-3-carboxylic acids, have been synthesized as potential antiviral agents. Their structure and antiviral activity against viruses like the herpes virus and coronavirus have been studied, suggesting a role in antiviral drug development (Ukrainets, Bereznyakova, & Turaibei, 2008).
Analgesic Properties : The compound has been explored for its analgesic properties. Various derivatives have shown potential as analgesics, indicating a possible role in pain management therapies (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
作用機序
特性
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-4-oxopyrido[1,2-a]pyrimidine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c17-12-3-1-9(6-13(12)18)5-11-7-19-14-4-2-10(16(22)23)8-20(14)15(11)21/h1-4,6-8H,5H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSXIHWMGFHQFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CN=C3C=CC(=CN3C2=O)C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B1328121.png)
![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)

![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)
![{4-[(3,4-Dichlorophenoxy)methyl]phenyl}methanol](/img/structure/B1328128.png)


![1H-pyrrolo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1328136.png)
![Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1328138.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)



